molecular formula C14H12O3 B1595375 Phenyl 4-methoxybenzoate CAS No. 4181-97-9

Phenyl 4-methoxybenzoate

Cat. No.: B1595375
CAS No.: 4181-97-9
M. Wt: 228.24 g/mol
InChI Key: BNZYBNYNPXKWCM-UHFFFAOYSA-N
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Description

It has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. This compound is characterized by a phenyl group attached to a 4-methoxybenzoate moiety, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to yield 4-methoxybenzoic acid and phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3).

Major Products:

    Hydrolysis: 4-methoxybenzoic acid and phenol.

    Reduction: 4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Phenyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry

Mechanism of Action

The mechanism of action of phenyl 4-methoxybenzoate largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and aromatic functionalities. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Phenyl 4-methoxybenzoate can be compared with other esters of benzoic acid, such as:

    Phenyl benzoate: Lacks the methoxy group, resulting in different reactivity and applications.

    Methyl 4-methoxybenzoate: Similar structure but with a methyl ester group instead of a phenyl group, leading to variations in physical and chemical properties.

    Ethyl 4-methoxybenzoate: Contains an ethyl ester group, which affects its solubility and reactivity compared to this compound

This compound is unique due to the presence of both the phenyl and methoxy groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

phenyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZYBNYNPXKWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323469
Record name Phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4181-97-9
Record name 4181-97-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of Phenyl 4-Methoxybenzoate and how is it characterized?

A1: this compound is an aromatic ester with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol [, ]. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and X-ray diffraction have been instrumental in elucidating its structure and conformation [, , ]. X-ray crystallography studies reveal that the benzene rings in this compound are twisted relative to each other [].

Q2: this compound is often incorporated into liquid crystalline polymers. Why is this compound suitable for such applications?

A2: this compound acts as a nematogen, a type of molecule that forms nematic liquid crystal phases [, ]. This means that when incorporated into polymers, it can impart liquid crystalline properties to the resulting material [, , ]. These polymers find applications in areas like gas chromatography and advanced optical materials [, ].

Q3: How does the introduction of lateral substituents to the central benzene ring of this compound derivatives impact their liquid crystal behavior?

A3: Research suggests that incorporating lateral substituents, such as a methoxy or ethoxy group, to the central phenyl ring of this compound derivatives can significantly influence the stability and type of liquid crystal phases they exhibit. This modification is linked to changes in molecular shape and electronic properties, ultimately affecting the formation of desirable mesophases like the ferroelectric nematic phase [].

Q4: Has this compound been explored in the context of drug discovery?

A4: While not a drug itself, this compound serves as a building block in synthesizing more complex molecules with potential biological activities. For example, derivatives incorporating the this compound moiety have demonstrated promising molluscicidal activity against Schistosoma japonicum and Oncomelania hupensis [, , ].

Q5: What insights have computational chemistry studies provided regarding this compound derivatives?

A5: Density Functional Theory (DFT) calculations have been employed to explore the electronic properties and reactivity of this compound derivatives []. These calculations help researchers understand the structure-activity relationship (SAR) and predict potential applications, such as corrosion inhibition [].

Q6: How do the length of the alkoxy chain substituents on this compound derivatives affect their properties?

A6: Studies have shown that modifying the length of alkoxy chains in this compound derivatives influences their electronic distribution, thermal stability, and biological activity [, ]. For instance, increasing the alkyl chain length can impact the mesophase stability in liquid crystals and alter the biological activity in molluscicidal agents [, ].

Q7: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?

A7: A variety of analytical techniques are employed for studying this compound and its derivatives. These include spectroscopic methods like FTIR and NMR for structural characterization, chromatography techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for separation and quantification, and thermal analysis methods like Differential Scanning Calorimetry (DSC) for studying phase transitions and thermal stability [, , , , ].

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